Eletriptan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eletriptan-d3 is a deuterated form of eletriptan, a second-generation triptan drug developed for the treatment of migraine headaches. Eletriptan is a selective serotonin receptor agonist, specifically targeting the 5-hydroxytryptamine 1B/1D receptors. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of eletriptan, as the presence of deuterium atoms can influence the metabolic stability and absorption of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eletriptan-d3 involves the incorporation of deuterium atoms into the eletriptan molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the eletriptan molecule are replaced with deuterium atoms using deuterated reagents. The process typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the eletriptan precursor.
Deuteration: The precursor is subjected to hydrogen-deuterium exchange using deuterated reagents such as deuterated water (D2O) or deuterated solvents.
Purification: The deuterated product is purified using chromatographic techniques to obtain this compound with high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Large-Scale Deuteration: Conducting the hydrogen-deuterium exchange reaction in large reactors with controlled temperature and pressure.
Purification and Isolation: Using industrial-scale chromatography and crystallization techniques to purify and isolate this compound.
Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Eletriptan-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion of sulfoxides to sulfides.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Eletriptan-d3 is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of eletriptan.
Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its effects on serotonin receptors.
Metabolic Stability: Investigates the metabolic stability of eletriptan by comparing the deuterated and non-deuterated forms.
Drug Development: Assists in the development of new triptan drugs with improved efficacy and safety profiles.
Biological Research: Used in studies related to migraine pathophysiology and treatment.
Mechanism of Action
Eletriptan-d3 exerts its effects by binding with high affinity to 5-hydroxytryptamine 1B/1D receptors. The activation of these receptors leads to vasoconstriction of intracranial blood vessels, which is associated with the relief of migraine headaches. This compound also inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain. The molecular targets and pathways involved include:
5-HT1B Receptors: Located on blood vessels, leading to vasoconstriction.
5-HT1D Receptors: Located on nerve terminals, inhibiting the release of neuropeptides.
Trigeminal Nerve Inhibition: Reduces trigeminal nerve activity, alleviating migraine symptoms.
Comparison with Similar Compounds
Eletriptan-d3 is compared with other triptan compounds, highlighting its uniqueness:
Sumatriptan: The first triptan developed, with a shorter half-life and lower bioavailability compared to eletriptan.
Rizatriptan: Similar efficacy but faster onset of action.
Almotriptan: Higher oral bioavailability but similar receptor affinity.
Zolmitriptan: Comparable efficacy but different metabolic pathways.
Frovatriptan: Longer half-life but lower potency.
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-ZDRPVFGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.